molecular formula C14H14ClN3O B1522246 N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride CAS No. 1184997-37-2

N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride

Cat. No. B1522246
CAS RN: 1184997-37-2
M. Wt: 275.73 g/mol
InChI Key: VSTINLFIPODXAR-UHFFFAOYSA-N
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Description

N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride, also known as AMPBH, is an organic compound with a wide range of applications in scientific research. It is a derivative of the isoxazole ring system and is a white to off-white crystalline solid with a melting point of approximately 170-175°C. AMPBH has been used in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

. It is used to investigate protein dynamics and to identify potential therapeutic targets or biomarkers for diseases.

Acetylcholinesterase Inhibition

Isoxazole derivatives, including this compound, have been evaluated for their potential as acetylcholinesterase (AChE) inhibitors . AChE inhibition is a strategy employed in the treatment of Alzheimer’s disease, and these compounds have shown efficacy in in-vitro studies, suggesting their utility in designing new treatments for neurodegenerative disorders.

Biochemical Synthesis

The compound is involved in the synthesis of various isoxazole derivatives. These synthetic processes are crucial for creating molecules with potential pharmacological activities. The methodologies developed allow for the selective synthesis of substituted isoxazoles, which can be further tested for various biological activities .

Molecular Docking Studies

N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride has been used in molecular docking studies to understand its interaction with biological targets . These studies help in predicting the binding affinity and orientation of the compound within the active site of enzymes or receptors, which is vital for drug design and development.

Neuropharmacology

Research has indicated that isoxazole rings are present in compounds that interact with ionotropic and metabotropic glutamate receptor subtypes . This compound’s structure suggests it may have applications in studying and developing treatments for neurological conditions that involve these receptor pathways.

Heterocyclic Chemistry

As a heterocyclic compound, it contributes to the study of heterocyclic chemistry, which is fundamental to the discovery of new drugs. Heterocyclic compounds are a core part of many pharmaceuticals, and this compound’s isoxazole ring makes it a valuable entity for chemical investigations and the development of new therapeutic agents .

Chemical Biology

In chemical biology, this compound can be used to probe the function of biological systems. It can act as a ligand to study ligand-protein interactions, which are essential for understanding the mechanisms of action of potential drug candidates .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in various assays to quantify or detect the presence of other substances. Its well-defined structure and properties make it suitable for use in calibration curves and as a reference compound in spectroscopic analysis .

properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-1,2-benzoxazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O.ClH/c15-9-10-5-7-11(8-6-10)16-14-12-3-1-2-4-13(12)18-17-14;/h1-8H,9,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTINLFIPODXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)NC3=CC=C(C=C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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